N-BOC-D/L-METHIONINOL
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463414 | |
| Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92148-47-5 | |
| Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc D/l Methioninol and Its Derivatives
Racemic Synthesis Approaches to N-BOC-D/L-Methioninol
Racemic this compound is often synthesized from racemic precursors, providing a cost-effective route to the compound, which can then be used as a mixture of enantiomers or subjected to resolution.
Adaptations of Established Amino Acid Synthesis Routes for Methionine Precursors (e.g., Strecker Synthesis)
The Strecker synthesis is a well-established and commercially utilized method for the production of racemic α-amino acids. chemimpex.com This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. chemimpex.comunityfvg.it For the synthesis of racemic methionine, the precursor to methioninol, the aldehyde methional (3-(methylthio)propanal) is used. chemimpex.com
The general scheme for the Strecker synthesis of methionine is as follows:
Iminium Ion Formation: Methional reacts with ammonia to form an iminium ion. unityfvg.it
Cyanide Addition: A cyanide ion then attacks the iminium ion, yielding an α-aminonitrile. unityfvg.it
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed, typically under acidic or basic conditions, to afford racemic methionine. unityfvg.it
While the classical Strecker synthesis yields a racemic mixture, asymmetric variations have been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids. chemimpex.com The racemic methionine obtained can then be converted to racemic methioninol and subsequently protected to yield this compound.
Derivatization from Racemic Methioninol
A straightforward method for the synthesis of this compound involves the direct derivatization of racemic methioninol. This approach utilizes the readily available racemic methioninol and introduces the Boc protecting group onto the amino functionality.
The protection is typically achieved by reacting racemic methioninol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. jk-sci.com The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the Boc anhydride (B1165640). jk-sci.com Common solvents for this reaction include tetrahydrofuran (B95107) (THF) or aqueous mixtures. jk-sci.com
Table 1: Reaction Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Product |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | N-BOC Protected Amine |
This method is widely used due to its high efficiency and the stability of the resulting N-Boc protected compound. organic-chemistry.org
Enantioselective Synthesis of N-BOC-L-Methioninol and N-BOC-D-Methioninol
For applications where stereochemistry is crucial, such as in the synthesis of pharmaceuticals, enantiomerically pure N-BOC-L-methioninol or N-BOC-D-methioninol is required. chemimpex.com These are typically synthesized from the corresponding enantiomerically pure methionine.
Direct Derivatization from L-Methionine and D-Methionine
The most common route to enantiopure N-BOC-methioninol starts with the protection of the amino group of either L-methionine or D-methionine, followed by the reduction of the carboxylic acid. The N-protection step involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. researchgate.net
Reduction of Carboxylic Acid Group in Boc-Protected Methionine
Once the amino group of methionine is protected as its N-Boc derivative, the carboxylic acid functionality can be selectively reduced to the corresponding primary alcohol, yielding N-BOC-methioninol. Several reducing agents can be employed for this transformation.
A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂), which in situ generates borane (B79455) (BH₃). researchgate.net This system is effective for the reduction of carboxylic acids to alcohols. researchgate.net Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this conversion. researchgate.net
Alternatively, the N-Boc protected amino acid can be activated by conversion to a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride in an aqueous medium. This method has been shown to proceed with satisfactory yields and minimal racemization.
Table 2: Reducing Agents for the Conversion of N-Boc-Amino Acids to N-Boc-Amino Alcohols
| Reducing Agent System | Comments |
| Sodium Borohydride / Iodine | In situ generation of borane; effective for carboxylic acid reduction. researchgate.net |
| Lithium Aluminum Hydride | Powerful reducing agent, but can be expensive and requires careful handling. researchgate.net |
| Ethyl Chloroformate / Sodium Borohydride | Activation as a mixed anhydride followed by reduction; good yields with low racemization. |
Allyl Ester Intermediates in N-Boc-L-Methionine Chemistry
In multistep syntheses, it is often necessary to protect the carboxylic acid group of an amino acid while other transformations are carried out. Allyl esters serve as useful protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under mild conditions using palladium catalysis.
The synthesis of an N-Boc-L-methionine allyl ester would involve the esterification of N-Boc-L-methionine with allyl alcohol. This can be achieved using standard esterification methods, such as the use of a coupling agent like diisopropylazodicarboxylate (B7806520) (DIAD) in the presence of triphenylphosphine (B44618) (a Mitsunobu reaction). nih.gov
The allyl group can be selectively removed in the presence of other protecting groups by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger like phenylsilane (B129415) (PhSiH₃). nih.gov This orthogonal deprotection strategy allows for the selective unmasking of the carboxylic acid for further reactions, such as peptide coupling, while the N-Boc group remains intact.
Asymmetric Catalytic Strategies in the Synthesis of N-BOC-Methioninol Enantiomers
While chiral pool synthesis is effective, asymmetric catalysis offers an alternative route to enantiomerically enriched N-BOC-methioninol from achiral or racemic precursors. One of the most prominent strategies is the asymmetric reduction of a suitable prochiral ketone, N-Boc-2-amino-4-(methylthio)-1-al, or more commonly, the corresponding ketone precursor.
Catalytic systems employing a chiral catalyst, often a metal complex with a chiral ligand, can deliver hydrogen selectively to one face of the carbonyl group. For instance, chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts) or transition metal catalysts like Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) are widely used for the asymmetric reduction of ketones to alcohols. Another approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems, which can be adapted to construct the chiral backbone. mdpi.com
Biocatalytic and Enzymatic Approaches for Chiral Methioninol Production
Biocatalysis provides a green and highly selective alternative for producing chiral compounds under mild reaction conditions. Enzymes like lipases, proteases, and oxidoreductases are employed for their exceptional enantio- and regioselectivity.
One major biocatalytic strategy is the enzymatic kinetic resolution of racemic N-Boc-methioninol. wikipedia.org In this process, an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB) or lipase from Candida rugosa, selectively acylates one enantiomer (e.g., the L-enantiomer) in the presence of an acyl donor like vinyl acetate. mdpi.com This results in a mixture of the acylated L-enantiomer and the unreacted D-enantiomer, which can then be separated chromatographically. The acylated enantiomer can be easily deacylated to recover the pure chiral alcohol.
Another advanced approach is deracemization, which can theoretically convert a racemate into a single enantiomer with 100% yield. A coupled enzyme system could be employed where a D-amino acid oxidase selectively oxidizes the D-enantiomer to the corresponding α-keto acid, which is then asymmetrically reduced by an aminotransferase or a reductase back to the desired L-enantiomer. nih.gov
| Method | Enzyme Class | Typical Enzyme Source | Principle |
|---|---|---|---|
| Kinetic Resolution | Lipase | Candida antarctica, Candida rugosa | Enantioselective acylation of one enantiomer from a racemic mixture. |
| Asymmetric Reduction | Ketoreductase (KRED) | Engineered or naturally occurring strains | Stereoselective reduction of a prochiral ketone precursor. |
| Deracemization | Oxidase / Aminotransferase | Coupled enzyme system (e.g., D-amino acid oxidase and aminotransferase) | Oxidation of one enantiomer followed by stereospecific amination to yield the other. nih.gov |
Protecting Group Chemistry: Application of the tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.
The protection of the primary amine of D/L-methioninol is most commonly achieved through reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can be adapted to the specific substrate. Common conditions include using sodium hydroxide (B78521) in a water/dioxane mixture or an organic base like triethylamine (TEA) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, providing this compound in high yield.
The removal of the Boc group is a critical step in multi-step synthesis. The standard method involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate. nih.gov
However, in the synthesis of complex molecules, other acid-sensitive functional groups may be present, necessitating selective deprotection methods. acs.orgreddit.com Milder acidic conditions or alternative reagents can be employed. For example, using catalytic amounts of a Lewis acid like iron(III) chloride can achieve selective cleavage of the N-Boc group. rsc.org Thermal deprotection, by heating the substrate in a suitable solvent like dioxane or methanol, offers a catalyst-free method for Boc removal, with selectivity achievable through temperature control. acs.org Recently, methods using oxalyl chloride in methanol have been reported for mild deprotection under neutral conditions, showing high tolerance for other acid-labile groups. nih.gov
| Reagent/Condition | Typical Solvent | Selectivity/Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, strong acid conditions; not selective over other acid-labile groups. nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | Commonly used, strong acid; provides the amine hydrochloride salt. |
| Iron(III) Chloride (FeCl₃) | Acetonitrile (B52724), Dichloromethane | Catalytic Lewis acid method, offers good selectivity. rsc.org |
| Thermal (Heat) | Dioxane, Methanol, TFE | Acid-free method; selectivity can be achieved by controlling temperature. acs.org |
| Oxalyl Chloride / MeOH | Methanol | Very mild conditions, suitable for substrates with acid-sensitive groups. nih.gov |
Synthesis of Functionalized this compound Analogues and Conjugates
This compound is a versatile building block for creating a variety of analogues and conjugates. chemimpex.com Functionalization can be targeted at two main sites: the primary hydroxyl group and the thioether side chain.
The hydroxyl group can be readily converted into other functional groups. For instance, esterification or etherification can be used to attach linkers, reporters (like fluorescent dyes), or other molecules of interest. The thioether sulfur atom in the methionine side chain is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, can selectively oxidize the sulfide (B99878) to a sulfoxide, yielding this compound sulfoxide. nih.govpeptide.com Using stronger oxidizing agents can lead to the corresponding sulfone. These oxidized analogues are important for studying the effects of methionine oxidation in biological systems.
Furthermore, after deprotection of the Boc group, the resulting free amine can be used for amide bond formation, allowing the methioninol moiety to be conjugated to peptides, proteins, or other carrier molecules, a key strategy in drug development and bioconjugation. chemimpex.commonash.edu
Applications in Organic Synthesis and Medicinal Chemistry
N-BOC-D/L-Methioninol as a Chiral Building Block
The chirality and functionality of this compound are strategically exploited in the synthesis of various organic compounds, allowing for the introduction of specific stereochemistry and functional groups.
N-BOC-protected amino alcohols, such as N-BOC-methioninol, are valuable precursors for the synthesis of heterocyclic systems, which are core structures in many biologically active compounds. One notable application is in the synthesis of thiazoline (B8809763) derivatives. Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms and are found in a variety of natural products with significant biological activities. nih.gov
The synthesis of thiazoline-containing compounds can be achieved through the cyclization of appropriate precursors. For instance, (S)-methioninol can be used as a starting material for the synthesis of sulfanyl-thiazoline ligands. nih.gov This involves a two-step process of thioacylation followed by intramolecular cyclization. The resulting thiazoline ring incorporates the chiral center from the original amino alcohol, leading to the formation of chiral heterocyclic compounds.
The general reactivity of thiazolines makes them useful intermediates for the synthesis of other molecules like β-amino thiols and thiazoles. nih.gov The versatility of these heterocyclic systems underscores the importance of chiral precursors like N-BOC-methioninol in their construction.
Chiral amino alcohols and amines are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. This compound, itself a chiral amino alcohol, can serve as a starting point for the synthesis of other, more complex chiral amino alcohols and amines. The BOC protecting group allows for the selective modification of the alcohol functionality, while the inherent chirality of the molecule is preserved for subsequent transformations.
Amino alcohols are recognized for their utility as catalysts, coupling partners, and chiral auxiliaries in organic synthesis. fishersci.com (S)-(-)-Methioninol, the deprotected form of N-BOC-L-methioninol, is noted for its chiral center and sulfur-containing side chain, which contribute to its unique stereochemistry and reactivity. scbt.com These characteristics make it a valuable precursor for creating a diverse range of chiral molecules.
Peptides and peptidomimetics are crucial in drug discovery due to their ability to interact with biological targets with high specificity. This compound can be incorporated into such structures to introduce conformational constraints or specific side-chain functionalities.
A key application in this area is the synthesis of peptide-derived 2-thiazolines. uni-halle.de Thiazoline rings are found in a number of peptide-based natural products and can influence the molecule's conformation and biological activity. A mild and efficient method for creating these structures involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives, a process that can be applied to peptide fragments. uni-halle.de While not a direct incorporation of the intact methioninol side chain, the underlying amino alcohol structure is conceptually related to the precursors used in these syntheses. The synthesis of complex thiazoline-containing peptides highlights the importance of chiral building blocks in constructing intricate peptidomimetic architectures. uni-halle.de
Proline and its analogues are important components of many biologically active peptides and proteins, influencing their structure and function. nih.gov The introduction of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity.
While the direct synthesis of fluorinated proline analogues from N-BOC-methioninol is not extensively documented in the provided sources, the use of N-BOC protected amino acids as starting materials for complex synthetic targets is a common strategy. For example, N-Boc-trans-4-fluoro-L-proline is a commercially available building block used in the preparation of ligands for metal complexes. sigmaaldrich.com This demonstrates the utility of the N-BOC protecting group in the synthesis of functionalized amino acid derivatives. The structural motifs present in N-BOC-methioninol could potentially be modified to create other novel, functionalized building blocks for organic synthesis.
Role in Asymmetric Catalysis and Ligand Design
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral amino alcohols are excellent scaffolds for the design of such ligands.
The chiral structure of this compound makes it an attractive candidate for the development of new chiral ligands for asymmetric catalysis. The amino and alcohol groups can serve as coordination sites for metal ions, and the chiral center can induce enantioselectivity in catalytic reactions.
The general principle involves the synthesis of ligands where the chiral amino alcohol is incorporated into a larger molecular framework. These ligands can then be complexed with a metal, such as copper or palladium, to create a chiral catalyst. beilstein-journals.orgnih.gov The steric and electronic properties of the ligand, influenced by the structure of the original amino alcohol, play a crucial role in determining the efficiency and enantioselectivity of the catalyst. beilstein-journals.org While specific examples of ligands derived directly from N-BOC-methioninol were not detailed in the provided search results, the well-established use of other chiral amino alcohols in ligand synthesis strongly supports the potential of N-BOC-methioninol for this application. nih.gov The development of new chiral ligands is an active area of research, with a continuous search for novel structures that can improve the outcomes of asymmetric reactions. researchgate.netmdpi.com
Application in Metal-Catalyzed Asymmetric Reactions (e.g., Allylic Alkylation, Hydrogenation)
The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for metal-catalyzed asymmetric reactions. While direct applications of ligands derived specifically from this compound are not extensively documented in readily available literature, the broader class of chiral β-amino alcohols are known to be effective ligands in various asymmetric transformations researchgate.net.
In the context of asymmetric hydrogenation , ruthenium-catalyzed reactions often employ chiral ligands to achieve high enantioselectivity. For instance, cinchona alkaloid-derived NN and NNP ligands have been successfully used in the asymmetric hydrogenation of ketones rsc.orgrsc.org. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. The development of chiral β-aminophosphine derivatives as ligands has also been a significant area of research, with applications in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions rsc.org. The structural motifs present in this compound are amenable to transformation into phosphine-containing ligands that could potentially be effective in such reactions. For example, ruthenium complexes with chiral bisphosphine ligands like PhTRAP have been used for the highly enantioselective hydrogenation of N-Boc-indoles nih.gov.
Similarly, in palladium-catalyzed asymmetric allylic alkylation (AAA) , the design of chiral ligands is crucial for controlling the stereochemical outcome of the reaction. Chiral phosphine-phosphite ligands have been synthesized and applied in the Pd-catalyzed asymmetric allylic substitution of diphenylallyl acetate, demonstrating the potential of mixed-donor ligands in achieving enantioselectivity nih.gov. The amino and hydroxyl groups of this compound provide convenient handles for the introduction of phosphine (B1218219) moieties to create novel P,N or P,O-type ligands for such transformations.
While specific data tables for this compound-derived ligands in these reactions are not available, the table below illustrates the typical performance of related chiral ligands in asymmetric hydrogenation.
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Ru-NNP (Cinchona Alkaloid-derived) | Aromatic Ketones | up to 99.9% | nih.gov |
| Ru-PhTRAP | N-Boc-indoles | High | nih.gov |
Contributions to Medicinal Chemistry Research
Precursor in the Synthesis of Bioactive Compounds and Drug Candidates
This compound serves as a valuable chiral building block in the synthesis of various bioactive compounds and drug candidates. The Boc protecting group allows for the selective manipulation of other functional groups within the molecule, making it a versatile intermediate in multi-step syntheses.
One notable application is in the synthesis of peptide-based therapeutics. The methionine side chain is a common feature in many biologically active peptides, and this compound can be incorporated to introduce this functionality with stereochemical control. Marine-derived cyclic peptides, for instance, often exhibit potent anticancer activity and can contain unusual amino acid residues derived from precursors like this compound nih.govnih.gov. The synthesis of such complex cyclic peptides often relies on solid-phase peptide synthesis (SPPS) techniques where Boc-protected amino acids are sequentially added nih.gov.
Furthermore, this compound can be a precursor in the synthesis of non-peptidic drug molecules. For example, in the development of HIV protease inhibitors, N-Boc-protected amino epoxides are key intermediates mdpi.comnih.gov. While not directly this compound, these syntheses highlight the importance of the N-Boc-amino alcohol motif in constructing complex chiral molecules with therapeutic potential mdpi.comwikipedia.orgnih.gov.
Although a direct synthesis of a marketed drug from this compound is not prominently reported, its utility as a versatile precursor is evident. The synthesis of the anti-tuberculosis drug Delamanid, for example, involves complex chiral intermediates, showcasing the type of synthetic strategies where a building block like this compound could be employed nih.govrsc.orgresearchgate.net.
Utilization in the Design of Enzyme Inhibitors and Modulators
The structural features of this compound make it an attractive starting material for the design and synthesis of enzyme inhibitors. The methionine side chain can play a crucial role in binding to the active sites of various enzymes.
Cathepsin Inhibitors: Cathepsins are a family of proteases involved in various physiological and pathological processes. The development of cathepsin inhibitors is a significant area of drug discovery. Ketoheterocycle-based inhibitors of cathepsin K have been synthesized, often involving peptide-like scaffolds where specific amino acid side chains are crucial for potency and selectivity chemogenicsbiopharma.comscielo.brmdpi.comnih.gov. While specific examples utilizing this compound are not detailed, its structure could be readily incorporated into the P2 or P3 positions of peptidomimetic inhibitors to probe interactions within the enzyme's binding pockets. For instance, the synthesis of nitrile-based cathepsin K inhibitors has involved the use of various amino acid derivatives to optimize binding nih.gov.
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are zinc-dependent endopeptidases implicated in cancer and other diseases. The design of selective MMP inhibitors often involves creating molecules that can chelate the active site zinc ion and interact with specific subpockets of the enzyme nih.govnih.govmdpi.comfrontiersin.org. Amino acid derivatives are frequently used as building blocks to construct these inhibitors. The thioether side chain of methionine could potentially interact with the hydrophobic pockets of MMPs, making this compound a relevant precursor for the synthesis of novel MMP inhibitors.
The following table summarizes the inhibitory activities of some cathepsin K inhibitors, illustrating the potency that can be achieved with peptidomimetic structures.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Balicatib (AAE-581) | Cathepsin K | Potent and Selective | nih.gov |
| Compound 23 (nitrile-based) | Cathepsin K | 0.2 nM (IC50) | nih.gov |
| Symmetrical ketone 1 | Cathepsin K | 22 nM (Ki,app) | nih.gov |
Design of Bioorthogonal Platforms for Protein Modification
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Non-canonical amino acids are key tools in this field, allowing for the site-specific modification of proteins. Methionine analogs containing bioorthogonal functional groups, such as azides or alkynes, can be incorporated into proteins and subsequently labeled with probes or other molecules.
This compound can serve as a precursor for the synthesis of such functionalized methionine surrogates. For example, a synthetic protocol has been developed to produce the methionine surrogate azidohomoalanine (AHA) starting from Boc-homoserine nih.gov. A similar synthetic strategy could potentially be adapted to start from this compound to create novel methionine analogs for bioorthogonal applications. These analogs would enable the precise labeling and study of proteins in their native environment.
Precursors for 19F NMR Chiral Probes
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool in chemical biology for studying protein structure, dynamics, and interactions, due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems beilstein-journals.orgnih.goved.ac.uk. The incorporation of fluorinated amino acids into proteins provides a sensitive probe to monitor conformational changes and binding events.
This compound can be a starting material for the synthesis of fluorinated methionine derivatives to be used as ¹⁹F NMR probes. The introduction of fluorine atoms, often as a trifluoromethyl (CF₃) group, onto the methionine side chain would create a sensitive NMR reporter. Cell-free synthesis methods have been developed for the high-efficiency incorporation of trifluoromethyl-methionine into proteins for ¹⁹F NMR studies, demonstrating the utility of such probes researchgate.net. The synthesis of fluorinated amino acids often involves multi-step procedures where a protected precursor like this compound would be highly advantageous princeton.edu. These fluorinated methionine analogs, once incorporated into a protein, can provide valuable insights into protein-ligand interactions and structural dynamics.
Advanced Characterization Methodologies for N Boc D/l Methioninol Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides invaluable information regarding the molecular structure, bonding, and functional groups present in N-BOC-methioninol derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including N-BOC-methioninol.
¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. The spectrum of N-BOC-methioninol exhibits characteristic signals that confirm its structure. A prominent singlet is observed around δ 1.45 ppm, which corresponds to the nine equivalent protons of the tert-butoxycarbonyl (BOC) protecting group. beilstein-journals.org Other key signals include those for the methyl protons of the thioether group (CH₃-S-), the methylene (B1212753) protons (-CH₂-S- and -CH₂-CH-), the methine proton (-CH-NH-), and the methylene protons of the alcohol (-CH₂-OH). The presence of the NH and OH protons will also be evident, though their chemical shifts can be broad and vary with solvent and concentration.
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. Key resonances for N-BOC-methioninol include the carbonyl carbon of the BOC group (around δ 156 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the three equivalent methyl carbons of the tert-butyl group (around δ 28 ppm). beilstein-journals.orgmdpi.com Signals corresponding to the carbons of the methioninol backbone (-CH₂OH, -CH(NHBoc)-, -CH₂CH₂S-, and -SCH₃) provide further structural confirmation. In some instances, particularly at low temperatures, NMR spectra of N-Boc-substituted compounds may show two sets of signals for certain nuclei. This is attributed to the restricted rotation around the carbamate (B1207046) C-N bond, leading to the presence of syn- and anti-conformers in dynamic equilibrium. beilstein-journals.org
¹⁹F NMR: For derivatives of N-BOC-methioninol that have been functionalized with fluorine-containing moieties, ¹⁹F NMR is an exceptionally sensitive and informative technique. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, leading to strong NMR signals. Its chemical shifts are highly sensitive to the local electronic environment, spanning a very wide range (over 700 ppm), which minimizes the probability of signal overlap. thermofisher.com This makes ¹⁹F NMR ideal for confirming the successful incorporation of fluorine and for probing subtle structural and conformational changes in fluorinated N-BOC-methioninol derivatives.
Table 1: Typical NMR Chemical Shifts (δ) for N-BOC-L-Methioninol in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| BOC Group | ||
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (3C) |
| -C (CH₃)₃ | ~79.5 (1C) | |
| -C=O | ~156.1 (1C) | |
| Methioninol Backbone | ||
| -S-CH₃ | ~2.10 (s, 3H) | ~15.5 (1C) |
| -S-CH₂- | ~2.55 (t, 2H) | ~31.8 (1C) |
| -CH₂-CH(NH)- | ~1.85-2.00 (m, 2H) | ~30.1 (1C) |
| -CH(NH)- | ~3.80-3.90 (m, 1H) | ~52.5 (1C) |
| -CH₂-OH | ~3.55-3.70 (m, 2H) | ~64.8 (1C) |
| -NH- | ~4.90 (br s, 1H) | |
| -OH | Variable (br s, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups in N-BOC-methioninol derivatives. A strong absorption band is typically observed in the region of 1680-1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the BOC carbamate group. beilstein-journals.org Other significant absorptions include a broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the primary alcohol, a band in the same region for the N-H stretch of the carbamate, and various C-H stretching bands around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. For amino alcohols, Raman spectroscopy can be a sensitive probe of conformational changes and hydrogen bonding. arxiv.org The low-frequency region of the Raman spectrum can provide information on the longitudinal acoustic modes (LAMs) of the alkyl chain, which can be correlated with chain conformation and packing in the solid state. uoa.gr
Table 2: Characteristic IR Absorption Frequencies for N-BOC-Methioninol
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 (Broad) |
| N-H (Carbamate) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 2980 |
| C=O (Carbamate) | Stretching | 1680 - 1710 (Strong) |
| N-H (Carbamate) | Bending | 1510 - 1540 |
| C-O (Alcohol/Carbamate) | Stretching | 1050 - 1250 |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and to gain structural information from its fragmentation patterns. For N-BOC-methioninol, the molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ will be observed, confirming its molecular formula (C₁₀H₂₁NO₃S).
The fragmentation of N-BOC protected amino alcohols under electron impact (EI) or electrospray ionization (ESI) conditions often follows predictable pathways. A characteristic fragmentation involves the loss of the BOC group or its components. Common neutral losses or fragment ions include:
Loss of isobutene: [M - 56]⁺, resulting from a rearrangement and elimination of C₄H₈.
Loss of the tert-butyl group: [M - 57]⁺, corresponding to the cleavage of the tert-butyl cation.
Loss of CO₂: [M - 44]⁺.
Loss of the entire BOC group: [M - 100]⁺, corresponding to the loss of C₅H₈O₂.
Formation of the tert-butyl cation: A prominent peak at m/z = 57. libretexts.org
Analysis of these fragments allows for the confirmation of the presence of the BOC protecting group and provides evidence for the underlying methioninol structure.
Table 3: Common Mass Spectrometry Fragments for N-BOC-Methioninol
| m/z Value | Identity | Description |
| 236 | [M+H]⁺ | Protonated Molecular Ion |
| 235 | [M]⁺ | Molecular Ion |
| 179 | [M - C₄H₈]⁺ | Loss of isobutene |
| 178 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 135 | [M - C₅H₈O₂]⁺ | Loss of BOC group (as isobutene + CO₂) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating N-BOC-D/L-methioninol from impurities and for resolving its constituent enantiomers.
HPLC is the primary method for assessing the purity of N-BOC-methioninol derivatives. Using a standard reversed-phase column (e.g., C18), a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the main compound from more or less polar impurities.
For the analysis of a racemic (D/L) mixture, Chiral HPLC is indispensable for separating the D- and L-enantiomers and determining the enantiomeric excess (e.e.). This separation is achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs have proven effective for resolving N-blocked amino acids and their derivatives. For t-BOC protected compounds, reversed-phase mode is often the most successful approach. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times on the column.
Table 4: Example Chiral HPLC Methodologies for N-BOC Amino Acid Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase Type | Typical Eluents | Principle |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Reversed-Phase | Acetonitrile/Water/Buffers (e.g., Ammonium Acetate) | Multi-modal interactions (H-bonding, π-π, steric) |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal or Reversed-Phase | Hexane/Isopropanol or Acetonitrile/Water | Chiral grooves and cavities provide steric hindrance |
| Pirkle-type (e.g., DNB-phenylglycine) | Normal Phase | Hexane/Isopropanol | π-acid/π-base interactions, H-bonding, dipole stacking |
Direct analysis of N-BOC-methioninol by Gas Chromatography is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the injector port. thermofisher.com Therefore, GC analysis typically requires a prior derivatization step to convert the polar -OH and -NH groups into more volatile and thermally stable moieties.
A common approach is silylation , where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com Once derivatized, the resulting compound is sufficiently volatile for GC analysis. This method is highly effective for determining the chemical purity of the sample by separating it from volatile impurities or byproducts from the derivatization reaction itself.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry, a critical aspect for understanding their biological activity and interaction with other chiral entities.
While a specific crystal structure for this compound has not been reported in publicly available literature, the crystallographic analysis of closely related N-Boc-protected amino acid and peptide derivatives offers significant insights into the likely conformational preferences and structural parameters of the N-BOC-methioninol moiety.
The determination of absolute stereochemistry by X-ray crystallography is particularly crucial. For a given enantiomer, such as N-BOC-L-methioninol or N-BOC-D-methioninol, single-crystal X-ray diffraction analysis can unequivocally assign the (S) or (R) configuration at the chiral center. This is achieved through the analysis of the diffraction pattern, often employing anomalous dispersion effects, which provides a reliable method for distinguishing between enantiomers.
Conformational analysis of N-Boc-protected amino alcohol derivatives, in general, shows that the urethane (B1682113) group can adopt specific orientations that are influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. The flexible thioether side chain of methioninol adds another layer of conformational complexity, and its preferred orientations can be elucidated from crystallographic data.
Although a dedicated crystallographic study for the title compound is not presently available, the following tables present representative data that would be obtained from such an analysis, based on findings for structurally similar compounds. These tables are intended to be illustrative of the type of detailed structural information that X-ray crystallography provides.
Table 1: Illustrative Crystallographic Data for an N-BOC-Methioninol Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 20.13 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1471.9 |
| Z | 4 |
| Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules. |
Table 2: Selected Bond Lengths for a Hypothetical N-BOC-L-Methioninol Structure
| Bond | Length (Å) |
| Cα - Cβ | 1.53 |
| Cβ - Cγ | 1.52 |
| Cγ - S | 1.81 |
| S - Cε | 1.79 |
| N - Cα | 1.46 |
| N - C(Boc) | 1.34 |
| Cα - C(ol) | 1.52 |
| Note: This data is hypothetical and for illustrative purposes only, based on standard bond lengths in related structures. |
Table 3: Key Torsion Angles Defining the Conformation of a Hypothetical N-BOC-L-Methioninol Structure
| Torsion Angle | Atoms | Angle (°) |
| φ (phi) | C(Boc)-N-Cα-C(ol) | -65.0 |
| ψ (psi) | N-Cα-C(ol)-O | 175.0 |
| χ₁ (chi1) | N-Cα-Cβ-Cγ | -178.0 |
| χ₂ (chi2) | Cα-Cβ-Cγ-S | 179.0 |
| χ₃ (chi3) | Cβ-Cγ-S-Cε | -70.0 |
| Note: This data is hypothetical and for illustrative purposes only, representing a possible staggered conformation. |
Theoretical and Computational Investigations of N Boc D/l Methioninol
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like N-BOC-D/L-methioninol at the electronic level.
DFT studies are instrumental in exploring the complex conformational landscape of flexible molecules such as this compound. The presence of multiple rotatable bonds necessitates a thorough search for the most stable three-dimensional structures. By calculating the potential energy surface, researchers can identify various low-energy conformers and determine their relative stabilities.
For analogous N-Boc protected amino alcohols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to optimize molecular geometries and compute the energies of different conformers. amrita.edu These studies reveal that intramolecular hydrogen bonding often plays a significant role in stabilizing certain conformations. For instance, a hydrogen bond between the hydroxyl group and the carbonyl oxygen of the BOC group can lead to a folded, more stable structure. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Table 1: Illustrative Relative Energies of N-BOC-L-Methioninol Conformers Calculated by DFT
| Conformer | Dihedral Angle (Cα-Cβ-S-Cγ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| I (Global Minimum) | -60° (gauche-) | 0.00 | O-H···O=C (Boc) hydrogen bond |
| II | 180° (anti) | 1.25 | Weaker C-H···O interactions |
| III | +60° (gauche+) | 2.50 | Steric repulsion between side chain and Boc group |
Note: This table is illustrative and based on typical findings for similar molecules. The exact values for this compound would require specific calculations.
A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures. For N-Boc-protected compounds, DFT calculations have been successfully used to compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, typically show good agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable information for structural elucidation.
Other molecular properties that can be derived from these calculations include Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. These properties offer insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related N-Boc Compound
| Spectroscopic Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |
| IR: ν(O-H) | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR: ν(N-H) | 3380 cm⁻¹ | 3395 cm⁻¹ |
| IR: ν(C=O) | 1695 cm⁻¹ | 1705 cm⁻¹ |
| ¹H NMR: δ(NH) | 5.2 ppm | 5.4 ppm |
| ¹³C NMR: δ(C=O) | 155.8 ppm | 156.2 ppm |
Note: This table illustrates the typical accuracy of DFT predictions for spectroscopic parameters of N-Boc protected molecules.
Molecular Dynamics Simulations to Explore Conformational Dynamics
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in response to its environment (e.g., in a solvent or interacting with other molecules).
For methionine-containing peptides and other amino acid derivatives, MD simulations have been used to study conformational transitions and the influence of solvent on the conformational equilibrium. researchgate.netnih.govrsc.org These simulations can reveal the timescales of different molecular motions, such as the rotation of the side chain or the puckering of a ring system. By analyzing the simulation trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target or participate in a chemical reaction.
Computational Studies on Reaction Mechanisms Involving N-BOC-Methioninol
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving N-BOC-methioninol, such as its use as a chiral building block in organic synthesis, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies.
For example, ab-initio MD simulations have been used to study the complex reaction mechanisms of amino acids under specific conditions, like electrolysis. mdpi.com These simulations can track the formation and breaking of chemical bonds in real-time, providing a detailed picture of the reaction intermediates and products. By understanding the reaction mechanism, chemists can optimize reaction conditions to improve yields and selectivity.
In Silico Screening and Rational Design of N-BOC-Methioninol-Derived Bioactive Molecules
This compound serves as a valuable scaffold for the design of new bioactive molecules. In silico screening and rational design are computational approaches that can accelerate the discovery of new drugs and other functional molecules. nih.govbiointerfaceresearch.com
Virtual screening involves docking large libraries of virtual compounds into the binding site of a biological target (e.g., an enzyme or receptor). This allows for the rapid identification of potential "hits" that are predicted to bind strongly to the target. N-BOC-methioninol can be used as a starting point for generating such libraries, where the core structure is modified with different functional groups to explore a wide range of chemical space.
Rational design, on the other hand, involves a more targeted approach where the structure of a molecule is iteratively modified based on an understanding of its interaction with the target. Computational methods like DFT and MD simulations can be used to predict how changes in the molecule's structure will affect its binding affinity and other properties. This allows for the design of molecules with improved potency and selectivity.
Biological and Biomedical Research Applications of N Boc D/l Methioninol Derived Compounds
Role in the Elucidation of Metabolic Pathways and Biochemical Processes
The study of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Isotopically labeled molecules are invaluable tools for tracing the fate of metabolites through complex biochemical networks. nih.govnih.govmedchemexpress.com N-BOC-D/L-methioninol serves as a crucial precursor for the synthesis of isotopically labeled methionine analogs. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the methioninol backbone, researchers can create tracers that mimic the behavior of natural methionine. nih.gov
Once introduced into a biological system, the metabolic fate of these labeled analogs can be monitored using techniques like mass spectrometry and NMR spectroscopy. nih.govcreative-proteomics.com This allows for the detailed mapping of methionine metabolism, including its incorporation into proteins and its role in one-carbon metabolism through the synthesis of S-adenosylmethionine (SAM). nih.govcreative-proteomics.comresearchgate.net For instance, tracking the distribution of isotopes from a labeled methioninol-derived tracer can reveal the flux through various pathways, such as the transmethylation and transsulfuration pathways. researchgate.net Such studies provide critical insights into the biochemical processes that are often dysregulated in diseases like cancer and metabolic disorders. ru.nl
Table 1: Applications of Isotopically Labeled Methioninol Derivatives in Metabolic Studies
| Application Area | Technique | Information Gained | Reference |
| Metabolic Flux Analysis | Mass Spectrometry, NMR | Quantifies the rate of metabolic reactions in pathways involving methionine. | nih.govnih.gov |
| Pathway Elucidation | Isotope Tracing | Identifies and maps the biochemical routes of methionine and its derivatives. | nih.govnih.gov |
| Protein Synthesis Monitoring | Mass Spectrometry | Measures the rate of incorporation of methionine into newly synthesized proteins. | nih.gov |
| One-Carbon Metabolism | Isotope Tracing | Investigates the role of methionine in methylation reactions via S-adenosylmethionine. | creative-proteomics.comresearchgate.net |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting the function of biomolecules in their native cellular environment. This compound provides a versatile scaffold for the synthesis of various types of chemical probes, including fluorescent probes. By chemically attaching a fluorophore to a methioninol-derived molecule, researchers can create probes that allow for the visualization and tracking of specific biological processes or molecules within living cells. researchgate.netnih.govpeptide.com
The synthesis of these probes often involves modifying the hydroxyl or the deprotected amino group of the methioninol backbone to link to a fluorescent moiety. researchgate.net The resulting fluorescent amino acid analogs can be designed to be incorporated into peptides or to interact with specific enzymes or receptors. These probes are instrumental in studying protein localization, conformational changes, and interactions, providing real-time spatial and temporal information about cellular events. peptide.com
Precursors for Imaging Agents and Diagnostic Tools
The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for non-invasive disease diagnosis and monitoring. This compound can serve as a precursor for the synthesis of these sophisticated imaging agents. The amino alcohol structure is particularly amenable to the incorporation of chelating moieties necessary for binding radiometals like technetium-99m (⁹⁹ᵐTc) for SPECT or for modification to incorporate positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) for PET. nih.govnih.govnih.govmdpi.comrsc.orgnih.govnih.govmdpi.comuky.edumdpi.comosti.gov
For example, the primary alcohol of N-BOC-methioninol can be modified to attach a bifunctional chelator, which can then be used to complex with a radionuclide. rsc.orgnih.govnih.govmdpi.com Alternatively, the structure can be altered to allow for direct radiofluorination. nih.gov Given the increased amino acid metabolism in many types of tumors, PET tracers based on amino acids are of significant interest in oncology for tumor imaging. nih.govnih.govhealthimaging.com The development of novel methioninol-derived imaging agents holds the potential to provide more specific and sensitive diagnostic tools.
Table 2: Potential this compound-Derived Imaging Agents
| Imaging Modality | Radionuclide | Potential Application | Key Synthetic Step | Reference |
| PET | ¹⁸F | Tumor Imaging | Radiofluorination of a methioninol-derived precursor. | nih.govnih.gov |
| SPECT | ⁹⁹ᵐTc | Various (e.g., infection, cancer) | Chelation of ⁹⁹ᵐTc by a methioninol-conjugated ligand. | nih.govmdpi.comosti.gov |
Scaffold for Modulating Biological Targets (e.g., enzyme active sites)
The unique chemical features of this compound make it an attractive scaffold for the design and synthesis of molecules that can modulate the activity of biological targets, such as enzymes. nih.govwestlake.edu.cnsoci.org The thioether side chain, in particular, can act as a zinc-binding group, making it a promising starting point for the development of inhibitors for zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.netfrontiersin.orgescholarship.org
MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. Inhibitors of these enzymes often contain a chemical group that can coordinate with the zinc ion in the enzyme's active site. The sulfur atom in the methioninol side chain can serve this purpose. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds with diverse substitutions to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. nih.govnih.gov
Furthermore, the chiral nature of this compound is advantageous in the development of kinase inhibitors, where stereochemistry often plays a critical role in binding affinity and selectivity. nih.govacs.org The amino alcohol motif can be elaborated into various heterocyclic systems that are common in kinase inhibitor design.
Table 3: this compound as a Scaffold in Drug Discovery
| Target Class | Rationale for Use | Example of Potential Application | Reference |
| Matrix Metalloproteinases (MMPs) | Thioether side chain can act as a zinc-binding group. | Development of selective MMP inhibitors for cancer therapy. | nih.govnih.govfrontiersin.org |
| Kinases | Chiral amino alcohol scaffold for stereospecific interactions. | Synthesis of selective kinase inhibitors for various diseases. | nih.govsoci.orgacs.org |
Future Research Directions and Outlook for N Boc D/l Methioninol
Emerging Synthetic Strategies for Scalable Production
The increasing demand for enantiomerically pure N-BOC-methioninol in various synthetic applications necessitates the development of more efficient and scalable production methods. Traditional batch processes, while effective at the laboratory scale, often face challenges in terms of reproducibility, safety, and cost-effectiveness when scaled up for industrial production.
Continuous Flow Technology: A significant advancement in chemical synthesis is the adoption of continuous flow reactors. This technology offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety. For the synthesis of N-BOC-methioninol, continuous flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The in-situ generation and immediate use of reactive intermediates can also be facilitated, minimizing the formation of byproducts.
Biocatalysis: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Biocatalytic approaches to the synthesis of chiral amino alcohols, including N-BOC-methioninol, are being explored. rsc.org This can involve the use of engineered enzymes, such as reductases or transaminases, to achieve the desired stereoselectivity in the conversion of a prochiral ketone precursor. nih.gov The development of robust and recyclable biocatalysts is a key area of research that could lead to more sustainable and economical production processes. nih.gov
| Synthetic Strategy | Key Advantages | Challenges |
| Continuous Flow | Enhanced control, improved safety, higher throughput | Initial setup cost, potential for clogging |
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |
Exploration of Novel Catalytic Systems Incorporating N-BOC-Methioninol Derivatives
The chiral nature of N-BOC-methioninol makes its derivatives attractive candidates for use as ligands in asymmetric catalysis. The development of novel catalytic systems that incorporate these derivatives could open up new avenues for the synthesis of enantiomerically pure compounds.
N-monosubstituted β-aminophosphine derivatives, which can be synthesized from amino alcohols, have shown potential as bifunctional organocatalysts or as N,P-ligands in asymmetric synthesis. rsc.org The sulfur atom in the methioninol backbone could also play a role in coordinating with metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex. Research in this area is focused on designing and synthesizing novel ligands derived from N-BOC-methioninol and evaluating their performance in a range of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. The modular nature of these ligands would allow for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions.
Advancements in Biomedical Applications of N-BOC-Methioninol-Derived Compounds
N-BOC-methioninol is a valuable building block in the synthesis of biologically active molecules, particularly in the development of peptide-based therapeutics. rsc.org Its structural features can be exploited to create novel compounds with a wide range of biomedical applications.
Bioactive Small Molecules: Beyond peptides, N-BOC-methioninol serves as a chiral precursor for the synthesis of a diverse range of small molecules with potential therapeutic applications. These include compounds with anticancer, antiviral, and anti-inflammatory activities. Future research will likely focus on the development of efficient synthetic routes to novel heterocyclic and carbocyclic compounds derived from N-BOC-methioninol and the evaluation of their biological activities through high-throughput screening and detailed mechanistic studies.
Interdisciplinary Research Integrating Chemical Synthesis with Biological and Materials Science
The unique properties of N-BOC-methioninol and its derivatives make them suitable for applications that bridge the gap between chemical synthesis, biology, and materials science. This interdisciplinary approach is expected to yield innovative solutions to complex scientific challenges.
Functional Biomaterials: The ability of amino acid-based molecules to self-assemble into well-defined nanostructures is being harnessed to create novel biomaterials. beilstein-journals.org N-BOC-methioninol derivatives, with their combination of hydrophobic (BOC group) and potentially interactive (sulfur and hydroxyl groups) moieties, could be designed to self-assemble into structures such as nanofibers, hydrogels, and vesicles. These materials could find applications in drug delivery, tissue engineering, and biosensing. For instance, the thiol group, which can be revealed after deprotection of the sulfur-containing side chain, can be used for bioconjugation or to enhance mucoadhesive properties in drug delivery systems. mdpi.com
Polymer Chemistry: N-BOC-methioninol can be used as a monomer or a functionalizing agent in the synthesis of advanced polymers. mdpi.com Polyamides and other polymers derived from amino acids are often biocompatible and biodegradable, making them suitable for biomedical applications. nih.gov The incorporation of the methioninol unit can impart specific properties to the polymer, such as altered hydrophilicity, thermal stability, or the ability to coordinate with metal ions. Research in this area will focus on the synthesis and characterization of novel polymers containing N-BOC-methioninol and the exploration of their properties for applications in areas such as controlled drug release and biodegradable plastics. sigmaaldrich.com
Sustainable and Green Chemistry Approaches in N-BOC-Methioninol Research
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. The development of sustainable and environmentally friendly methods for the synthesis and application of N-BOC-methioninol is a key future direction.
Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous and volatile organic solvents with more benign alternatives. Research into the use of bio-based solvents, such as γ-valerolactone and dimethyl isosorbide, in the synthesis of N-BOC-methioninol and its derivatives is ongoing. sigmaaldrich.comresearchgate.net Additionally, the development of catalyst-free or solvent-free reaction conditions for the N-BOC protection of methioninol would significantly reduce the environmental impact of its production.
Q & A
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Follow a stepwise approach: (1) Reaction Optimization : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. (2) Workup : Include extraction and drying steps to remove unreacted reagents. (3) Purification : Use column chromatography (silica gel, gradient elution) or recrystallization. (4) Validation : Compare melting points (e.g., L-isomer mp 31–36°C ) and spectroscopic data with literature. Publish detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes of this compound in asymmetric catalysis?
- Methodological Answer : Conduct systematic studies to isolate variables:
- Substrate Scope : Test diverse electrophiles/nucleophiles to assess enantioselectivity trends.
- Mechanistic Probes : Use kinetic isotopic effects (KIEs) or computational modeling (DFT) to identify rate-determining steps.
- Data Reconciliation : Compare results across solvents (polar aprotic vs. nonpolar) and catalysts (e.g., chiral phosphines vs. enzymes). Discrepancies may arise from hidden variables (e.g., trace moisture), requiring rigorous control experiments .
Q. What experimental strategies mitigate racemization during this compound derivatization?
- Methodological Answer :
- Low-Temperature Reactions : Perform acylations/alkylations at ≤0°C to slow racemization.
- Protecting Group Selection : Avoid acidic conditions that cleave the Boc group; consider alternative groups (Fmoc) for pH-sensitive steps.
- Monitoring : Use circular dichroism (CD) or chiral HPLC to track enantiomeric excess (ee) at intermediate stages. Publish raw chromatograms and ee calculations in supplementary data .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
- Methodological Answer : Design a stability study:
- pH Range : Test buffers (pH 3–10) at 25°C and 40°C.
- Kinetic Analysis : Quantify degradation via LC-MS and fit data to first-order kinetics.
- Mechanistic Insight : Identify hydrolysis products (e.g., tert-butyl alcohol) to propose degradation pathways. Results inform formulation strategies for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
